molecular formula C17H18N2O3S B4949275 N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide

N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B4949275
M. Wt: 330.4 g/mol
InChI Key: SEKPYFFOEUJVAR-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclopropyl group, a methyl group, and a phenylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-methyl-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form N-cyclopropyl-4-methyl-3-nitrobenzamide.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfonamide Formation: The resulting amine is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide involves the inhibition of the NLRP3 inflammasome, a multiprotein complex involved in the activation of inflammatory responses. By inhibiting this complex, the compound can reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby mitigating inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit the NLRP3 inflammasome with low cytotoxicity makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-4-methyl-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-7-8-13(17(20)18-14-9-10-14)11-16(12)23(21,22)19-15-5-3-2-4-6-15/h2-8,11,14,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKPYFFOEUJVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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